molecular formula C12H9BrO2S B5811057 4-bromobenzyl 2-thiophenecarboxylate

4-bromobenzyl 2-thiophenecarboxylate

Cat. No. B5811057
M. Wt: 297.17 g/mol
InChI Key: BWQJOEVWKZUHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is of particular interest to researchers due to its unique properties and potential applications in the field of medicine, agriculture, and industry.

Scientific Research Applications

The potential applications of 4-bromobenzyl 2-thiophenecarboxylate in scientific research are vast and varied. This compound has been found to have potential applications in the field of medicine, specifically in the development of new drugs. It has been reported that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
In addition to its potential applications in medicine, this compound has also been found to have applications in the field of agriculture. It has been reported that this compound exhibits insecticidal properties, making it a potential candidate for the development of new insecticides.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 2-thiophenecarboxylate is not well understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been reported that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromobenzyl 2-thiophenecarboxylate in lab experiments is its high yield and purity. This makes it an ideal compound for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 4-bromobenzyl 2-thiophenecarboxylate. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new insecticides based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-bromobenzyl 2-thiophenecarboxylate can be achieved through various methods, including the reaction of 4-bromobenzyl bromide with potassium thiophenecarboxylate in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature range of 80-100°C. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.

properties

IUPAC Name

(4-bromophenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c13-10-5-3-9(4-6-10)8-15-12(14)11-2-1-7-16-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQJOEVWKZUHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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